molecular formula C10H9NO2 B016902 3-Acetoxyindole CAS No. 608-08-2

3-Acetoxyindole

Cat. No. B016902
CAS RN: 608-08-2
M. Wt: 175.18 g/mol
InChI Key: JBOPQACSHPPKEP-UHFFFAOYSA-N
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Patent
US09051306B2

Procedure details

Argon gas was blown into a suspension of indoxyl acetate (1.75 g, 10 mmol) and isatin (1.47 g, 10 mmol) in anhydrous methanol (20 mL) for 5 minutes. Sodium carbonate (2.12 g, 20 mmol) was added to the reaction liquid and stirred at room temperature for 18 hours. The reaction liquid was then poured into water (1 L). The precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from 1,4-dioxane/hexane to give purple needle-shaped crystals of indirubin (1.81 g, 69%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=O.[NH:14]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:17](=O)[C:15]1=[O:16].C(=O)([O-])[O-].[Na+].[Na+].O>CO>[CH:21]1[CH:22]=[CH:23][C:24]2[NH:14][C:15]([OH:16])=[C:17]([C:6]3[C:5](=[O:4])[C:13]4[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=4[N:7]=3)[C:19]=2[CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
CC(=O)OC1=CNC2=CC=CC=C21
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
The precipitated crude crystals
FILTRATION
Type
FILTRATION
Details
were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from 1,4-dioxane/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=C(N2)O)C3=NC=4C=CC=CC4C3=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09051306B2

Procedure details

Argon gas was blown into a suspension of indoxyl acetate (1.75 g, 10 mmol) and isatin (1.47 g, 10 mmol) in anhydrous methanol (20 mL) for 5 minutes. Sodium carbonate (2.12 g, 20 mmol) was added to the reaction liquid and stirred at room temperature for 18 hours. The reaction liquid was then poured into water (1 L). The precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from 1,4-dioxane/hexane to give purple needle-shaped crystals of indirubin (1.81 g, 69%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=O.[NH:14]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:17](=O)[C:15]1=[O:16].C(=O)([O-])[O-].[Na+].[Na+].O>CO>[CH:21]1[CH:22]=[CH:23][C:24]2[NH:14][C:15]([OH:16])=[C:17]([C:6]3[C:5](=[O:4])[C:13]4[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=4[N:7]=3)[C:19]=2[CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
CC(=O)OC1=CNC2=CC=CC=C21
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
The precipitated crude crystals
FILTRATION
Type
FILTRATION
Details
were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from 1,4-dioxane/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=C(N2)O)C3=NC=4C=CC=CC4C3=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.